1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;dihydrochloride” is a chemical compound with the IUPAC name 1-ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine dihydrochloride . It is a salt with two chloride ions .
Synthesis Analysis
An efficient one-pot synthesis method for 3-(polyfluoroalkyl)pyrazol-4-amines has been suggested . This method uses readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials and hydrazine hydrate for cyclization into 4-nitroso-3-(polyfluoroalkyl)pyrazoles, followed by reduction of the latter into target products .Molecular Structure Analysis
The molecular structure of similar compounds like 5-methyl-, 5-(thiophen-2-yl)-, 5-(4-methylphenyl)-, and 5-(pyridin-2-yl)-substituted 3-trifluoromethyl-1H-pyrazol-4-amines have been established by X-ray analysis .Chemical Reactions Analysis
The synthesis of 4-aminopyrazoles based on reduction of 4-nitro- or 4-nitrosopyrazoles has been described in the literature . The synthesis of fluorine-containing 4-aminopyrazoles includes several stages: the preparation of fluorine-containing pyrazoles from the corresponding diketones, nitration of the resulting pyrazoles, and the subsequent reduction of 4-nitropyrazoles .Physical and Chemical Properties Analysis
The compound has a molecular weight of 259.66 . It has a complexity of 200 and a topological polar surface area of 53.1 . It has 16 heavy atoms, 6 hydrogen bond acceptors, and 2 hydrogen bond donors . It has 4 rotatable bonds .Scientific Research Applications
Synthesis and Structural Analysis
1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine; dihydrochloride is a compound that can be involved in various synthetic pathways, leading to the formation of different heterocyclic compounds. Research has demonstrated its utility in synthesizing novel compounds with potential biological activities. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, involved condensation reactions that highlight the reactivity of such molecules and their derivatives in creating trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazine-4(3H)-ones, with some showing promise as fluorescent molecules and potential herbicidal activity (Yan‐Chao Wu et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of compounds related to 1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine; dihydrochloride has been explored in various studies. These compounds can undergo different reactions, including acetylation, to yield acetylated products with distinct properties. Such reactions are not only crucial for understanding the chemical behavior of these compounds but also for exploring their potential applications in more complex chemical syntheses and the development of new materials or biological agents (Anna Kusakiewicz-Dawid et al., 2007).
Fluorescent Properties and Potential Applications
The synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidines and tetrazine derivatives has revealed novel fluorescent properties in some of these compounds. These findings suggest potential applications in fluorescence microscopy, imaging, and as fluorescent probes for biological studies. The enhanced fluorescence intensity compared to their methyl analogues indicates the significance of the trifluoromethyl group in modulating the photophysical properties of these molecules (Yan‐Chao Wu et al., 2006).
Herbicidal Activity
The exploration of trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazine-4(3H)-ones has also led to the identification of compounds with potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. This discovery highlights the potential agricultural applications of these compounds as herbicides, offering a new avenue for the development of more effective and selective agrochemicals (Yan‐Chao Wu et al., 2006).
Properties
IUPAC Name |
1-ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O.2ClH/c1-2-14-5-6(12)7(13-14)15-4-3-8(9,10)11;;/h5H,2-4,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEFFMFSGSDCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCCC(F)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.